molecular formula C12H23NO B13295941 4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol

4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol

Cat. No.: B13295941
M. Wt: 197.32 g/mol
InChI Key: KFVUQRDXZSQLRS-UHFFFAOYSA-N
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Description

4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C12H23NO It is characterized by the presence of a cyclohexene ring, an amino group, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with pentanal under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-ylmethyl ketone or aldehyde.

    Reduction: Formation of cyclohex-3-en-1-ylmethylamine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
  • Cyclohex-3-en-1-ylmethylamine
  • Cyclohex-3-en-1-ylmethanol

Uniqueness

4-[(Cyclohex-3-en-1-ylmethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(cyclohex-3-en-1-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C12H23NO/c1-11(6-5-9-14)13-10-12-7-3-2-4-8-12/h2-3,11-14H,4-10H2,1H3

InChI Key

KFVUQRDXZSQLRS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1CCC=CC1

Origin of Product

United States

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